

# A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-naphthol

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## Compound of Interest

Compound Name: 1-Bromo-3-hydroxynaphthalene

Cat. No.: B1280799

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This technical guide provides an in-depth overview of the core physical and chemical properties of 4-bromo-2-naphthol (CAS No: 5498-31-7). The information is compiled and presented to support research, development, and quality control activities. Data is summarized in clear, tabular formats, and detailed experimental protocols for property determination are provided.

## Chemical Identity and Structure

4-Bromo-2-naphthol is a brominated derivative of 2-naphthol. Its chemical structure consists of a naphthalene ring system substituted with a hydroxyl group at position 2 and a bromine atom at position 4.

Identifier	Value
IUPAC Name	4-bromonaphthalen-2-ol[1]
Synonyms	4-Bromo-2-naphthalenol[2][3]
CAS Number	5498-31-7[1][2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrO[1][2][3]
Molecular Weight	223.07 g/mol [1][2][3][4]
Canonical SMILES	C1=CC=C2C(=C1)C=C(C=C2Br)O[1]
InChI Key	PQNQMYMGUXGWTG-UHFFFAOYSA-N[1][4]

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-bromo-2-naphthol. It is important to distinguish between experimentally determined and predicted values.

Property	Value	Source Type
Physical Form	Solid[4]	Experimental
Melting Point	122 °C[4][5]	Experimental
Boiling Point	346.8 ± 15.0 °C at 760 mmHg[4][5]	Predicted
Density	1.614 ± 0.06 g/cm <sup>3</sup> [5]	Predicted
Topological Polar Surface Area (TPSA)	20.23 Å <sup>2</sup> [3]	Computed
LogP (Octanol-Water Partition Coefficient)	3.3079[3]	Computed
Hydrogen Bond Donor Count	1[3]	Computed
Hydrogen Bond Acceptor Count	1[3]	Computed

## Solubility Profile

While specific quantitative solubility data is not readily available in the literature, 4-bromo-2-naphthol, like its parent compound 2-naphthol, is expected to be sparingly soluble in water and soluble in common organic solvents such as alcohols, ethers, and chloroform.<sup>[6]</sup>

Solvent	Expected Qualitative Solubility
Water	Sparingly soluble / Insoluble
Ethanol	Soluble
Diethyl Ether	Soluble
Chloroform	Soluble
Methanol	Soluble
Acetone	Soluble

## Spectroscopic Data

Experimental spectra for 4-bromo-2-naphthol are not widely published. However, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds like 1-bromo-2-naphthol and 2-naphthol.<sup>[7][8][9]</sup>

- Infrared (IR) Spectroscopy:** Expected characteristic peaks include a broad O-H stretch ( $\sim 3200\text{-}3500\text{ cm}^{-1}$ ), aromatic C-H stretches ( $\sim 3000\text{-}3100\text{ cm}^{-1}$ ), C=C ring stretching peaks ( $\sim 1500\text{-}1600\text{ cm}^{-1}$ ), a C-O stretch ( $\sim 1260\text{-}1050\text{ cm}^{-1}$ ), and a C-Br stretch in the fingerprint region ( $\sim 690\text{-}515\text{ cm}^{-1}$ ).<sup>[10]</sup>
- $^1\text{H}$  NMR Spectroscopy:** The spectrum is expected to show signals in the aromatic region ( $\delta$  7.0-8.5 ppm) corresponding to the protons on the naphthalene ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with  $\text{D}_2\text{O}$ ). The integration of the aromatic signals should correspond to 6 protons.
- $^{13}\text{C}$  NMR Spectroscopy:** The spectrum should display 10 distinct signals for the 10 carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group (C2) would be

significantly downfield (~150-155 ppm), while the carbon attached to the bromine (C4) would be shifted upfield relative to a C-H carbon.

- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major molecular ion peaks ( $[M]^+$  and  $[M+2]^+$ ) of nearly equal intensity at  $m/z$  222 and 224.<sup>[9]</sup>

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 4-bromo-2-naphthol.

This protocol describes the determination of the melting range of a solid compound using a standard melting point apparatus.

- Apparatus and Reagents:
  - Melting point apparatus (e.g., Mel-Temp or similar)
  - Capillary tubes (closed at one end)
  - 4-bromo-2-naphthol sample, finely powdered
  - Spatula and watch glass
- Procedure:
  - Place a small amount of the 4-bromo-2-naphthol sample on a clean, dry watch glass and crush it into a fine powder.
  - Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom of the tube, to a height of 1-2 cm.
  - Gently tap the tube to ensure the sample is tightly packed at the bottom.
  - Place the capillary tube into the heating block of the melting point apparatus.

- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (122 °C).
- Decrease the heating rate to a slow and steady 1-2 °C per minute.
- Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
- Record the temperature ( $T_2$ ) at which the entire sample has completely melted into a clear liquid.
- The melting range is reported as  $T_1 - T_2$ . For a pure compound, this range should be narrow (0.5-2 °C).

This protocol provides a method for determining the qualitative solubility of 4-bromo-2-naphthol in various solvents.

- Apparatus and Reagents:

- Small test tubes and rack
- Spatula
- Vortex mixer (optional)
- 4-bromo-2-naphthol sample
- Solvents for testing (e.g., deionized water, ethanol, acetone, chloroform)

- Procedure:

- Place approximately 25 mg of 4-bromo-2-naphthol into a small, dry test tube.
- Add the selected solvent dropwise (in portions of ~0.25 mL), up to a total volume of approximately 1 mL.
- After each addition, shake the test tube vigorously (or use a vortex mixer) for 30-60 seconds.

- Visually inspect the solution against a contrasting background to determine if the solid has dissolved.
- Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

This protocol outlines the procedure for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

- Apparatus and Reagents:

- FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)
- Spatula
- 4-bromo-2-naphthol sample
- Solvent for cleaning (e.g., isopropanol or acetone) and laboratory wipes

- Procedure:

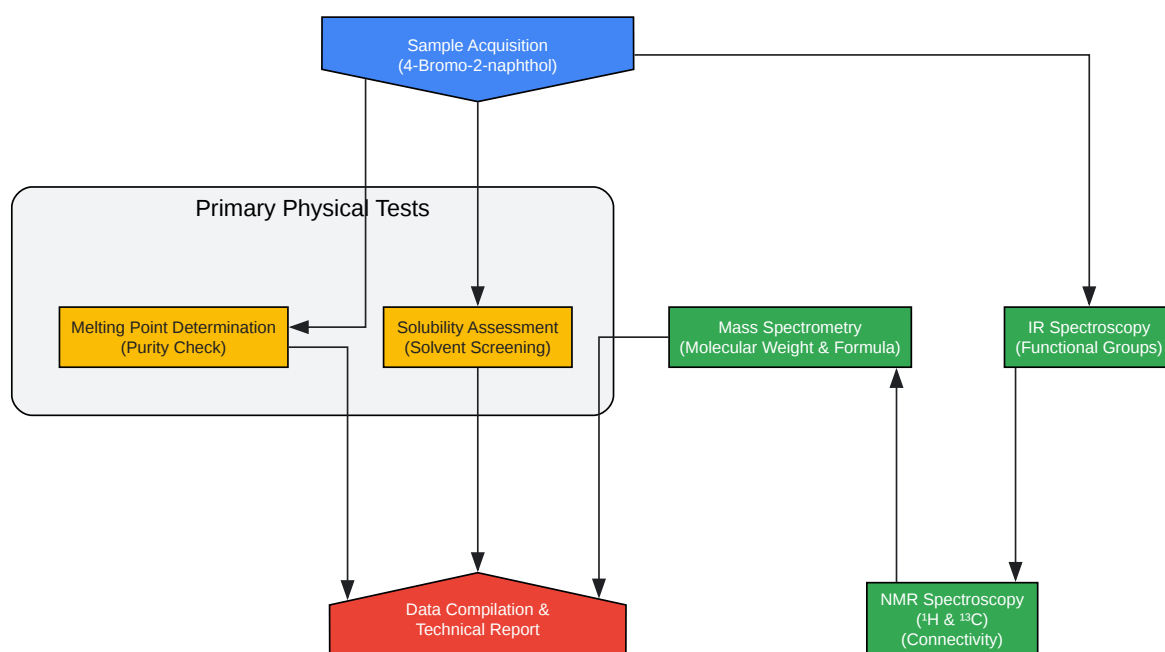
- Ensure the ATR crystal is clean. If necessary, clean it with a soft wipe moistened with isopropanol and allow it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small, representative amount of the solid 4-bromo-2-naphthol sample onto the center of the ATR crystal.
- Lower the press arm (anvil) to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Acquire the IR spectrum of the sample over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- After acquisition, raise the press arm and carefully clean the sample from the crystal and press tip using a soft wipe and appropriate solvent.

This protocol describes the standard preparation of a sample for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

- Apparatus and Reagents:
  - NMR spectrometer
  - 5 mm NMR tubes
  - Pasteur pipettes
  - 4-bromo-2-naphthol sample (5-10 mg for  $^1\text{H}$ , 15-25 mg for  $^{13}\text{C}$ )
  - Deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or DMSO- $\text{d}_6$ )
  - Small vial for dissolving the sample
- Procedure:
  - Accurately weigh the required amount of 4-bromo-2-naphthol and place it in a clean, dry vial.
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
  - Gently swirl or vortex the vial until the sample is completely dissolved.
  - Using a Pasteur pipette, transfer the solution into a clean NMR tube.
  - Ensure the liquid height in the tube is sufficient for the spectrometer's detector (typically ~4-5 cm).
  - Cap the NMR tube and carefully wipe the outside clean.
  - Insert the tube into the NMR spectrometer and follow the instrument-specific software instructions to acquire the  $^1\text{H}$  and/or  $^{13}\text{C}$  spectra.

## Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a new or unverified batch of 4-bromo-2-naphthol.



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*Workflow for the physical and structural characterization of 4-bromo-2-naphthol.*



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